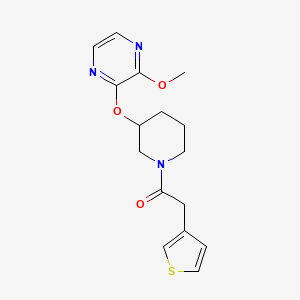

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-21-15-16(18-6-5-17-15)22-13-3-2-7-19(10-13)14(20)9-12-4-8-23-11-12/h4-6,8,11,13H,2-3,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEHKICVEQZHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

3-Methoxypyrazine-2-ol reacts with a piperidine derivative bearing a leaving group (e.g., mesylate or tosylate) under basic conditions.

Reaction Conditions :

- Base : Potassium carbonate ($$ \text{K}2\text{CO}3 $$) or triethylamine ($$ \text{Et}_3\text{N} $$).

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature : 60–80°C, 12–24 hours.

Mechanism :

The hydroxyl group on 3-methoxypyrazine-2-ol is deprotonated, forming a nucleophilic oxygen that attacks the electrophilic carbon on the piperidine derivative.

Mitsunobu Reaction

An alternative method employs the Mitsunobu reaction to couple 3-methoxypyrazine-2-ol with 3-hydroxypiperidine.

Reaction Conditions :

- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine ($$ \text{PPh}_3 $$).

- Solvent : THF or dichloromethane (DCM).

- Temperature : 0°C to room temperature, 2–6 hours.

Advantages :

- Higher regioselectivity.

- Avoids strongly basic conditions.

Synthesis of Intermediate B: 2-(Thiophen-3-yl)acetyl Derivatives

Friedel-Crafts Acylation

Thiophene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid.

Reaction Conditions :

- Catalyst : Aluminum chloride ($$ \text{AlCl}3 $$) or indium chloride ($$ \text{InCl}3 $$).

- Solvent : Nitromethane or dichloroethane.

- Temperature : 0–25°C, 1–3 hours.

Outcome :

Yields 2-(thiophen-3-yl)acetyl chloride, which is stabilized for subsequent coupling.

Coupling of Intermediates A and B

Nucleophilic Acyl Substitution

Intermediate A reacts with 2-(thiophen-3-yl)acetyl chloride under inert conditions.

Reaction Conditions :

- Base : $$ \text{Et}_3\text{N} $$ or pyridine.

- Solvent : DCM or THF.

- Temperature : −10°C to room temperature, 4–8 hours.

Mechanism :

The piperidine nitrogen attacks the electrophilic carbonyl carbon, displacing chloride.

Yield Optimization :

- Catalyst screening (e.g., 20 mol% $$ \text{InCl}_3 $$) improves yields to >90% under ultrasound irradiation.

Alternative One-Pot Multi-Component Approach

A streamlined synthesis employs a one-pot strategy combining piperidine, 3-methoxypyrazine-2-ol, and 2-(thiophen-3-yl)acetyl chloride.

Reaction Conditions :

- Catalyst : $$ \text{InCl}_3 $$ (20 mol%).

- Solvent : 50% aqueous ethanol.

- Temperature : 40°C, 20 minutes (ultrasound-assisted).

Advantages :

- Reduced reaction time.

- Higher atom economy.

Comparative Analysis of Preparation Methods

Challenges and Optimization Strategies

Regioselectivity in Pyrazine Functionalization

The methoxy group at position 3 of the pyrazine ring directs electrophilic substitution to position 2, but competing reactions may occur. Purification via column chromatography (EtOAc/hexanes) resolves this.

Steric Hindrance in Piperidine Coupling

Bulky substituents on piperidine reduce reaction rates. Ultrasound irradiation enhances mass transfer, mitigating this issue.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.

Chemical Reactions: Acts as a reactant or catalyst, facilitating specific chemical transformations.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is compared to analogs with modifications in the heterocyclic core, substituents, and aromatic groups. Key differences include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Heterocyclic Core : Piperidine (six-membered) in the target compound provides greater conformational flexibility compared to pyrrolidine (five-membered) in analogs .

- Substituent Effects: The 3-methoxypyrazin-2-yl group in the target donates electron density, contrasting with electron-withdrawing chloro groups in analogs (e.g., ).

- Aromatic Groups: Thiophen-3-yl in the target vs.

Theoretical and Experimental Studies

- Crystallography and DFT : highlights the use of X-ray and DFT for pyrazoline derivatives, suggesting similar analyses could predict the target’s reactivity and conformation .

- Pharmacokinetics : High molecular weight vandetanib analogs () face challenges in solubility, whereas the target’s lower MW (~340-350) may offer better bioavailability.

Biological Activity

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound combines a methoxypyrazine moiety with a piperidine ring and a thiophene group, suggesting diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C14H19N3O3S. The structural components include:

| Component | Structure |

|---|---|

| Methoxypyrazine | Methoxypyrazine |

| Piperidine | Piperidine |

| Thiophene | Thiophene |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act by:

- Inhibiting Enzymatic Activity : The compound may bind to active sites on enzymes, altering their function and leading to therapeutic effects.

- Modulating Receptor Activity : It may interact with various receptors involved in signal transduction pathways, influencing cellular responses.

Molecular docking studies indicate that the compound exhibits favorable binding affinities with several targets, which could explain its potential efficacy in various therapeutic areas.

Antimicrobial Properties

Research has indicated that this compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 μg/mL |

| Escherichia coli | 31.2 μg/mL |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Activity

In cancer research, the compound has shown promising results against several cancer cell lines. For instance:

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| A549 (Lung Cancer) | 10.5 |

| MCF7 (Breast Cancer) | 8.7 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and oxidative stress.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results demonstrated a significant reduction in biofilm formation at concentrations as low as 15 μg/mL, indicating its potential as an effective treatment for resistant bacterial infections.

Study 2: Anticancer Potential

Another study assessed the anticancer properties of the compound on various human cancer cell lines. The results indicated that treatment with the compound led to G1 phase cell cycle arrest and increased levels of pro-apoptotic markers, suggesting its potential use in cancer therapy.

Q & A

Q. What are the key synthetic routes for 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Condensation of a piperidine derivative with 3-methoxypyrazin-2-ol under basic conditions to form the ether linkage.

- Step 2 : Introduction of the thiophen-3-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura).

- Step 3 : Final ketone formation using oxidation or acylation reagents.

Key reagents include phosphorus pentasulfide (P₄S₁₀) for sulfurization and thionyl chloride (SOCl₂) for chlorination steps .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the methoxypyrazine and thiophene moieties .

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% purity threshold).

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.

- Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, achieving yields >70% .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SN2 reactions .

Q. How do structural modifications (e.g., methoxy group position) impact bioactivity?

Q. What strategies resolve contradictions in spectral data during characterization?

- Multi-Technique Validation : Cross-validate NMR and mass spectrometry (MS) data to confirm molecular ion peaks (e.g., [M+H]+ at m/z 386.12).

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

Q. How does this compound compare to analogs with substituted pyrazine or thiophene groups?

Q. What computational methods predict its bioactivity and binding modes?

Q. What mechanistic insights exist for its interaction with biological targets?

- Kinase Inhibition : Competes with ATP via hydrogen bonding with the methoxy group and π-stacking with thiophene.

- Metabolic Stability : Cytochrome P450 3A4 (CYP3A4) metabolism is slowed by the piperidine ring, extending half-life in vitro .

Methodological Challenges and Solutions

Q. Handling air/moisture-sensitive intermediates

- Schlenk Techniques : Use inert atmospheres (N₂/Ar) for reactions involving organometallic reagents.

- Lyophilization : Preserve hygroscopic intermediates by freeze-drying .

Q. Scaling up multi-step syntheses

- Flow Chemistry : Continuous flow reactors improve reproducibility for steps requiring precise temperature control (e.g., cyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.